Product packaging for Pyrazolo[1,5-a]pyrimidin-5-ol(Cat. No.:CAS No. 29274-22-4)

Pyrazolo[1,5-a]pyrimidin-5-ol

Número de catálogo: B1436583
Número CAS: 29274-22-4
Peso molecular: 135.12 g/mol
Clave InChI: LSLIYLLMLAQRIS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Pyrazolo[1,5-a]pyrimidin-5-ol (CAS 29274-22-4) is a high-value nitrogen-containing heterocyclic scaffold and a key building block in medicinal chemistry and drug discovery. This compound serves as a privileged core structure for developing potent protein kinase inhibitors relevant to targeted cancer therapy . Its significance stems from its role as a bioisostere for purine bases, allowing it to mimic natural ligands and interact effectively with enzymatic targets . Research applications for this compound derivatives are extensive. They show promise as inhibitors for critical kinases such as Phosphoinositide 3-kinase δ (PI3Kδ), a target for inflammatory and autoimmune diseases like asthma and COPD . This scaffold is also being investigated for its antitumor potential against various cancer cell lines, including colorectal carcinoma and breast cancer (MCF-7, MDA-MB231) . Furthermore, its structural motif is found in compounds evaluated for CK2, EGFR, B-Raf, and MEK inhibition, highlighting its broad utility in oncology research . The compound can be functionalized at multiple positions using modern synthetic strategies, including cyclocondensation, Suzuki coupling, and microwave-assisted methods, to enhance biological activity and selectivity . Please be advised: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5N3O B1436583 Pyrazolo[1,5-a]pyrimidin-5-ol CAS No. 29274-22-4

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4H-pyrazolo[1,5-a]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-6-2-4-9-5(8-6)1-3-7-9/h1-4H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSLIYLLMLAQRIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=N2)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70582949
Record name Pyrazolo[1,5-a]pyrimidin-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70582949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29274-22-4, 1027534-43-5
Record name Pyrazolo[1,5-a]pyrimidin-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70582949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H,5H-pyrazolo[1,5-a]pyrimidin-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name pyrazolo[1,5-a]pyrimidin-5(1H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

The Pivotal 5 Hydroxyl Functional Group

A Key to Biological Activity and Synthetic Manipulation

The 5-hydroxyl group can be a crucial determinant of a compound's biological potency. For instance, in the context of Pim-1 kinase inhibition, the 5-position substituent is considered more critical for potency than the 3-position substituent. nih.gov While amino groups at this position have shown the most potent inhibition, compounds bearing a hydroxyl group at the 5-position have also demonstrated significant inhibitory activity against Pim-1. nih.gov This highlights the importance of this functional group in mediating interactions with biological targets.

Furthermore, the 5-hydroxyl group serves as a versatile synthetic handle. It can be converted to a chloride atom through a nucleophilic aromatic substitution reaction, which then allows for the introduction of a wide array of other functional groups at this position via coupling reactions. encyclopedia.pub This synthetic flexibility is invaluable for creating diverse libraries of compounds for structure-activity relationship (SAR) studies. mdpi.com

A Trajectory of Discovery: Research on Pyrazolo 1,5 a Pyrimidin 5 Ol Derivatives

From Foundational Synthesis to Targeted Drug Design

Early research laid the groundwork by establishing various synthetic routes to the Pyrazolo[1,5-a]pyrimidine core, often involving the cyclocondensation of 3-aminopyrazole (B16455) derivatives with β-dicarbonyl compounds or their equivalents. nih.govmdpi.com These foundational methods paved the way for the systematic exploration of the chemical space around this scaffold.

In recent years, research has become increasingly focused on the rational design of Pyrazolo[1,5-a]pyrimidine derivatives as potent and selective inhibitors of specific enzymes, particularly protein kinases involved in cancer progression. mdpi.comnih.govnih.gov For example, extensive research has been conducted to develop derivatives as inhibitors of Pim-1 kinase, Flt-3 kinase, and Tropomyosin receptor kinases (Trk). mdpi.comnih.gov These studies often involve sophisticated techniques like virtual screening and detailed SAR analyses to optimize the potency and selectivity of the compounds. nih.gov The development of compounds like Larotrectinib and Entrectinib, which are potent Trk inhibitors based on the Pyrazolo[1,5-a]pyrimidine scaffold, underscores the success of this targeted approach. mdpi.com

The evolution of research in this area is also marked by the development of more efficient and versatile synthetic methodologies. Modern synthetic strategies focus on improving reaction protocols, minimizing waste, and allowing for the facile introduction of a wide range of functional groups to generate diverse compound libraries for biological screening. mdpi.comnih.gov

Research Findings on Pyrazolo[1,5-a]pyrimidine Derivatives

Compound ClassTarget/ActivityKey Findings
3-Aryl-5-amino-pyrazolo[1,5-a]pyrimidinesPim-1 and Flt-3 kinase inhibitorsExhibited nanomolar inhibitory activity of Pim-1. The 5-position substituent was found to be more critical for Pim-1 inhibition than the 3-position substituent. nih.gov
Macrocyclic pyrazolo[1,5-a]pyrimidine derivativesTrkA inhibitorsMany derivatives showed potent activity with IC50 values between 1 and 100 nM. The presence of a carboxamide group significantly enhanced activity. mdpi.com
5-Indole-pyrazolo[1,5-a]pyrimidine derivativesPI3Kδ inhibitorsDemonstrated improved potency and selectivity towards PI3Kδ inhibition, making it a promising core for future SAR studies. nih.gov
Pyrazolo[1,5-a]pyrimidine-based Trk inhibitorsAnticancer agentsLed to the development of marketed drugs like Larotrectinib and Entrectinib for the treatment of solid tumors. mdpi.com

Impact of Substituent Patterns on Biological Efficacy and Selectivity

The biological efficacy and selectivity of pyrazolo[1,so-a]pyrimidine derivatives are profoundly influenced by the nature and position of various substituents. rsc.org These modifications can alter the compound's size, shape, lipophilicity, and electronic properties, thereby affecting its interaction with biological targets. acs.org

For instance, in the context of phosphodiesterase 2A (PDE2A) inhibitors, introducing a methyl group at the 6-position of the pyrazolo[1,5-a]pyrimidine core can lead to a significant increase in inhibitory activity. jst.go.jp Conversely, methyl substitutions at the 2- or 7-positions have been found to be detrimental to potency. jst.go.jp The introduction of larger, less lipophilic groups, such as a tetrahydro-2H-pyran group at the 5-position, has shown moderately improved activity, though it can also lead to unfavorable metabolic properties. jst.go.jp

In the development of inhibitors for other kinases like Pim-1, the presence of an aromatic ring with an electron-withdrawing group at the meta-position of a 3-substituent is essential for maintaining potency. nih.gov Furthermore, the type of substituent at the 5-position is critical, with amino groups often exhibiting the most potent inhibition compared to hydroxyl, ether, or sulfone groups. nih.gov However, basic amine moieties can sometimes induce off-target effects, such as hERG inhibition, necessitating the exploration of neutral functional groups. nih.gov

The following table summarizes the impact of different substituent patterns on the biological activity of pyrazolo[1,5-a]pyrimidine derivatives against various targets.

TargetPositionSubstituent TypeEffect on Activity
PDE2AC6Methyl~10-fold increase
PDE2AC2 or C7MethylDetrimental
PDE2AC5Tetrahydro-2H-pyranModerately improved
Pim-1C3meta-electron-withdrawing group on aryl ringEssential for potency
Pim-1C5AminoMore potent than hydroxyl, ether, or sulfone
PI3KδC7Morpholine (B109124)Crucial for hinge binding
5-HT6RC5, C7Small, positively ionizable groupsNo substantial effect on potency

Positional Effects of Functional Groups on Pharmacological Profiles

The specific placement of functional groups on the pyrazolo[1,5-a]pyrimidine ring system has a dramatic effect on the pharmacological profile of the resulting derivatives. biorxiv.orgnih.govnih.govnih.gov

Substitutions at the C-5 and C-7 positions of the pyrimidine (B1678525) ring are particularly significant for modulating biological activity. biorxiv.orgnih.gov These positions are often solvent-exposed in kinase binding pockets, allowing for the introduction of various functional groups to enhance potency and selectivity. mdpi.com

For Pim-1 kinase inhibitors, the substituent at the 5-position is considered more critical for inhibition than the substituent at the 3-position. nih.gov This is attributed to the hydrogen bonding interactions with key residues in the Pim-1 active site. nih.gov In the case of PI3Kδ inhibitors, a morpholine group at the C-7 position is crucial for establishing a hydrogen bond with the hinge region of the kinase, a key interaction for potent inhibition. nih.govmdpi.com The C-5 position in these inhibitors can be modified with various groups, such as indole (B1671886) derivatives, to further enhance potency and selectivity. mdpi.com

Research on 5-HT6 receptor antagonists has shown that introducing small, positively ionizable groups at the C-5 and C-7 positions does not significantly alter the potency but can modify the compound's physicochemical properties, such as cLogP, which influences absorption, distribution, metabolism, and excretion (ADME). acs.org

The table below illustrates the effects of substitutions at the C-5 and C-7 positions on the activity of pyrazolo[1,5-a]pyrimidine derivatives.

TargetPositionSubstituentEffect
Pim-1C-5Amino-containing moietiesCritical for potency through hydrogen bonding. nih.gov
PI3KδC-7MorpholineEssential for hinge-binding interaction. nih.govmdpi.com
PI3KδC-5Indole derivativesCan improve potency and selectivity. mdpi.com
5-HT6RC-5, C-7Small, positively ionizable groupsModifies ADME properties without affecting potency. acs.org

While C-5 and C-7 are often key positions for interaction, substituents at other positions of the pyrazolo[1,5-a]pyrimidine core also play a role in defining the pharmacological profile. biorxiv.orgnih.govnih.govrsc.orgmdpi.com

In the development of PI3Kδ inhibitors, modifications at the C-2 position have been explored. mdpi.commdpi.com For example, introducing a carbonyl group at this position can enhance the activity of the inhibitors. mdpi.comnih.gov For Pim-1 inhibitors, an aryl group at the C-3 position bearing a meta-positioned electron-withdrawing group is considered essential to maintain high potency. nih.gov

The following table highlights the influence of substituents at the C-2 and C-3 positions.

TargetPositionSubstituentEffect
PI3KδC-2Carbonyl groupMay enhance activity. mdpi.comnih.gov
Pim-1C-3Aryl with meta-electron-withdrawing groupEssential for maintaining potency. nih.gov

Rational Design and Optimization of Ligand Affinity and Selectivity

The rational design of pyrazolo[1,5-a]pyrimidine derivatives involves a deep understanding of the target's binding site and the application of medicinal chemistry principles to optimize ligand affinity and selectivity. mdpi.comjst.go.jpnih.govnih.govarabjchem.orgnih.govmuni.cz This process often involves iterative cycles of design, synthesis, and biological evaluation.

A key strategy is to exploit specific interactions within the target's active site. For example, in designing selective PI3Kδ inhibitors, the "morpholine-pyrimidine" structural motif is utilized to engage with the hinge region of the kinase. mdpi.com Further optimization can be achieved by introducing substituents at the C-5 position that can form additional hydrogen bonds or occupy hydrophobic pockets. mdpi.com

Fragment-based drug design is another powerful approach. nih.gov This involves identifying small molecular fragments that bind to the target and then growing or linking them to create more potent and selective inhibitors. This strategy has been successfully applied to develop highly potent and selective DPP-4 inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold. nih.gov

Scaffold hopping, which involves replacing the core scaffold of a known inhibitor with a different one while maintaining key binding interactions, has also been employed. This led to the discovery of novel pyrazolo[1,5-a]pyrimidine-based DPP-4 inhibitors with reduced cytotoxicity compared to their predecessors. nih.gov

Conformational Analysis and Intramolecular Interactions in SAR

For instance, in a series of 5-HT6R antagonists, the conformational flexibility of the molecule was restricted by the formation of an intramolecular hydrogen bond between a 3-sulfo group and a 2-methylamino group. acs.org This pre-organization of the molecule in a specific conformation was found to be crucial for high potency and selectivity. acs.org

X-ray crystallography provides invaluable insights into the binding modes of these inhibitors. biorxiv.org For example, the crystal structure of a pyrazolo[1,5-a]pyrimidine derivative bound to casein kinase 2 (CK2) revealed a canonical type-I binding mode, with the pyrazolo[1,5-a]pyrimidine core interacting with the hinge region of the kinase. biorxiv.org This structural information confirmed the importance of a carboxylic acid group for potency, as it forms a network of polar interactions within the kinase's back pocket. biorxiv.org

Computational and Theoretical Investigations of Pyrazolo 1,5 a Pyrimidin 5 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For pyrazolo[1,5-a]pyrimidine (B1248293) systems, these calculations have been instrumental in elucidating their electronic structure and predicting their reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been applied to study pyrazolo[1,5-a]pyrimidine derivatives to predict their geometries and electronic properties. jcsp.org.pk For instance, DFT calculations have been used to determine the tautomeric preferences of related pyrazolo[1,5-a]pyrimidin-7-ol compounds, finding that the 7-ol form is more stable than the keto form.

Time-Dependent DFT (TD-DFT) is an extension of DFT used to study the properties of molecules in the presence of time-dependent electromagnetic fields, making it suitable for predicting excited state properties like UV-Vis absorption spectra. rsc.org Studies on pyrazolo[1,5-a]pyrimidine-based fluorophores have utilized TD-DFT to analyze their electronic structure and understand their optical properties. rsc.orgnih.gov These calculations have shown that the presence of electron-donating groups on the fused ring system can lead to large absorption and emission intensities, a finding that aligns with experimental data. rsc.orgnih.gov

Table 1: Predicted Properties of a Pyrazolo[1,5-a]pyrimidin-7-ol Derivative using DFT

Property Predicted Value
Tautomeric Preference 7-ol form stabilized by 3.2 kcal/mol vs keto form
HOMO-LUMO Gap 5.1 eV
Mulliken Charge (C5) -0.23e
Mulliken Charge (N3) -0.41e
Mulliken Charge (O7) -0.56e

Data sourced from a study on 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. The energy and distribution of these orbitals are crucial for predicting a molecule's reactivity and its electronic transitions. tandfonline.com FMO analysis of pyrazolo[1,5-a]pyrimidine derivatives has been performed to understand their electronic characteristics. nih.govtandfonline.com The HOMO-LUMO energy gap is an indicator of chemical stability, with a larger gap suggesting higher stability. jcsp.org.pk For a related pyrazolo[1,5-a]pyrimidin-7-ol derivative, the HOMO-LUMO gap was calculated to be 5.1 eV, indicating aromatic stability. The distribution of HOMO and LUMO densities reveals the regions of the molecule most likely to be involved in electron donation and acceptance, respectively.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict how a ligand, such as a pyrazolo[1,5-a]pyrimidine derivative, might interact with a biological target, typically a protein. johnshopkins.edu

Docking studies have been instrumental in understanding the binding modes of pyrazolo[1,5-a]pyrimidine derivatives with various protein kinases, which are important targets in cancer therapy. biorxiv.orgmdpi.com These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.govnih.gov For example, docking studies of pyrazolo[1,5-a]pyrimidine inhibitors of CDK2, a protein involved in cell cycle regulation, have shown that the pyrazolo[1,5-a]pyrimidine core can fit into the ATP binding cleft of the kinase. nih.gov Specific interactions, like hydrogen bonding to backbone residues in the hinge region of the kinase, are often identified as crucial for inhibitory activity. biorxiv.orgnih.gov

Table 2: Key Interactions of Pyrazolo[1,5-a]pyrimidine Derivatives with Protein Targets from Docking Studies

Derivative Class Protein Target Key Interacting Residues Type of Interaction
Pyrazolo[1,5-a]pyrimidine-7-N-yl inhibitors CDK2/cyclin A - Hydrogen bonds, hydrophobic contacts
C(5)-indole pyrazolo[1,5-a]pyrimidine PI3Kδ Val-828, Asp-787 Hydrogen bond
Macrocyclic pyrazolo[1,5-a]pyrimidines CK2α V116 Hinge interaction

This table summarizes findings from multiple studies. biorxiv.orgnih.govnih.gov

Homology Modeling and High-Throughput Virtual Screening for Lead Identification

When the experimental structure of a target protein is not available, a homology model can be built based on the known structure of a related protein. This model can then be used for virtual screening of large compound libraries to identify potential new ligands.

High-throughput virtual screening has been successfully used to identify pyrazolo[1,5-a]pyrimidine-based compounds as potential antagonists for the aryl hydrocarbon receptor (AHR), a target in cancer therapy. rsc.orgnih.gov In one such study, a homology model of AHR was used to screen a library of compounds, leading to the identification of a pyrazolo[1,5-a]pyrimidine hit with an IC50 of 650 nM. rsc.orgnih.gov This initial hit was then chemically optimized to achieve even greater potency. rsc.orgnih.gov

Computational Prediction of Bioactivity and Interaction Mechanisms

Computational methods are increasingly used to predict the biological activity and elucidate the interaction mechanisms of novel compounds before their synthesis and experimental testing. rsc.orgnih.gov These predictions can guide the design of new derivatives with improved properties.

For pyrazolo[1,5-a]pyrimidine derivatives, computational studies have been used to predict their potential as anticancer, anti-diabetic, and anti-Alzheimer's agents. nih.gov By analyzing the interactions of these compounds with their predicted biological targets, researchers can gain insights into the molecular basis of their activity. For instance, in silico studies have explored the interaction mechanism of pyrazolo[1,5-a]pyrimidine type CDK2 inhibitors, providing a rationale for their observed structure-activity relationships. nih.gov These computational predictions help to define the bioactive chemical structure of pyrazolo[1,5-a]pyrimidine derivatives, paving the way for the development of new drugs. rsc.org

Biological Activities and Pharmacological Profiles of Pyrazolo 1,5 a Pyrimidin 5 Ol Derivatives

Protein Kinase Inhibitory Activity

A predominant area of investigation for pyrazolo[1,5-a]pyrimidine (B1248293) derivatives is their role as protein kinase inhibitors (PKIs). rsc.org Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a common feature in many diseases, especially cancer. rsc.org The pyrazolo[1,5-a]pyrimidine scaffold is considered a "privileged" structure in kinase inhibitor design, serving as a bioisostere for adenine (B156593), the phosphate-carrying portion of ATP. scispace.comnih.gov This allows these compounds to effectively interact with the ATP-binding site of various kinases.

Pyrazolo[1,5-a]pyrimidine derivatives primarily function as inhibitors of protein kinases through two main mechanisms: ATP-competitive inhibition and allosteric modulation. rsc.org

ATP-Competitive Inhibition: This is the most common mechanism for this class of compounds. rsc.org ATP-competitive inhibitors have a structural component, typically an aromatic heterocycle, that serves as a rigid scaffold to form hydrogen bonds with the "hinge" region of the kinase's ATP-binding pocket. scispace.com The pyrazolo[1,5-a]pyrimidine core is adept at mimicking the adenine moiety of ATP, allowing it to fit into the ATP binding cleft and form key hydrogen bond interactions, thereby blocking the binding of the natural substrate, ATP, and preventing the phosphorylation of downstream target proteins. nih.govnih.gov Molecular docking studies have shown that the heterocyclic ring of these derivatives overlaps significantly with the adenine group of ATP within the binding site. nih.gov Crystal structures have confirmed that these compounds bind to the ATP binding site, with the pyrazolo[1,5-a]pyrimidine core interacting with the hinge backbone of the kinase. biorxiv.org

Allosteric Modulation: In addition to competitive inhibition, some pyrazolo[1,5-a]pyrimidine derivatives can act as allosteric inhibitors. rsc.org Unlike competitive inhibitors that bind to the active site, allosteric modulators bind to a different site on the kinase. This binding event induces a conformational change in the protein that alters the shape of the active site, making it less effective at binding ATP or the substrate, thus inhibiting its catalytic activity. This mechanism can offer higher selectivity compared to ATP-competitive inhibition, as allosteric sites are often less conserved across different kinases. rsc.org

The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for its modification to target a wide array of specific protein kinases implicated in cancer and other diseases. mdpi.comrsc.org

Cyclin-dependent kinases (CDKs) are central regulators of cell cycle progression, and their abnormal activity is a hallmark of cancer. nih.gov This makes them attractive targets for anticancer drug development. nih.govgoogle.com Numerous pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent inhibitors of CDKs, particularly CDK1 and CDK2. rsc.orgnih.govresearchgate.net

One notable compound, BS-194 (also referred to as 4k), was identified as a selective and potent CDK inhibitor. nih.gov It demonstrated significant inhibitory activity against CDK2 and CDK1, leading to the suppression of cancer cell proliferation both in vitro and in human tumor xenografts. nih.gov The compound was shown to inhibit the phosphorylation of CDK substrates and induce cell cycle arrest. nih.gov

Further research has led to the synthesis of new series of pyrazolo[1,5-a]pyrimidine derivatives with potent CDK inhibitory activity. For instance, compounds 5h and 5i showed excellent inhibitory activity against CDK2, with potencies comparable to the known inhibitor dinaciclib. researchgate.net These compounds also demonstrated potent inhibition against CDK1, CDK5, and CDK9 at nanomolar concentrations. researchgate.net The pyrazolo[1,5-a]pyrimidine core in these inhibitors fits well within the ATP binding cleft in CDK2. nih.gov

CompoundTarget KinaseIC₅₀ (nM)Reference
BS-194 (4k)CDK23 nih.gov
BS-194 (4k)CDK130 nih.gov
Compound 5hCDK222 researchgate.net
Compound 5iCDK224 researchgate.net
Compound 5hCDK128 researchgate.net
Compound 5iCDK132 researchgate.net

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a critical role in regulating cell growth and proliferation. Mutations and overexpression of EGFR are common in various cancers, including non-small cell lung cancer (NSCLC). rsc.orgacs.org Pyrazolo[1,5-a]pyrimidine derivatives targeting EGFR have shown promise as potential treatments for these cancers. rsc.org The development of these inhibitors is part of a strategy to overcome resistance to first-generation EGFR inhibitors, which often arises from secondary mutations in the EGFR kinase domain, such as the T790M mutation. acs.org

The Raf-MEK-ERK signaling pathway is a critical cascade that regulates cell growth, differentiation, and survival. The B-Raf kinase is a key component of this pathway, and mutations in the B-Raf gene are found in a high percentage of melanomas. nih.gov Consequently, inhibitors of B-Raf and the downstream kinase MEK are important therapeutic targets. rsc.org Novel pyrazolo[1,5-a]pyrimidine derivatives have been identified as B-Raf kinase inhibitors, highlighting the potential of this scaffold in treating melanoma and other cancers driven by the Ras-Raf pathway. nih.gov Structure-activity relationship studies have been conducted to optimize these compounds for improved biochemical profiles against B-Raf. nih.gov

Pim-1 and Flt-3 (FMS-like tyrosine kinase 3) are two other important kinase targets in cancer therapy. Pim-1 is a serine/threonine kinase that is involved in cell survival and proliferation, and its expression is often elevated in various cancers. nih.gov Flt-3 is a receptor tyrosine kinase, and internal tandem duplication (ITD) mutations in Flt-3 are found in about 25% of acute myeloid leukemia (AML) cases, correlating with a poor prognosis. nih.gov

Several pyrazolo[1,5-a]pyrimidine compounds have been developed as potent and selective dual inhibitors of Pim-1 and Flt-3 kinases. nih.gov For example, compound 11b was shown to be a highly selective Pim-1 inhibitor with nanomolar potency. nih.gov These compounds were generally more potent against Pim-1 than Flt-3. nih.gov Optimization of another series of pyrazolo[1,5-a]pyrimidine derivatives led to the discovery of compounds 17 and 19 , which are potent and selective FLT3-ITD inhibitors with IC₅₀ values in the sub-nanomolar range. nih.gov These compounds effectively inhibited the phosphorylation of FLT3 and its downstream signaling pathways in AML cells. nih.gov

CompoundTarget KinaseIC₅₀ (nM)Reference
Compound 9Pim-110 nih.gov
Compound 9aPim-122
Compound 11aPim-115
Compound 11bPim-14
Compound 17FLT3-ITD0.4 nih.gov
Compound 19FLT3-ITD0.4

Specific Kinase Targets and Their Biological Significance

Tropomyosin Receptor Kinases (Trk A, B, C)

The Tropomyosin receptor kinases (Trks)—comprising TrkA, TrkB, and TrkC, encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively—are a family of transmembrane receptor tyrosine kinases that have emerged as significant targets in cancer therapy. nih.gov The pyrazolo[1,5-a]pyrimidine nucleus is a prominent structural framework for Trk inhibitors. nih.gov Notably, two of the three FDA-approved drugs for NTRK fusion-positive cancers, Larotrectinib and Entrectinib, feature this core structure, underscoring its importance in this class of therapeutics. nih.govnih.gov

The development of resistance to first-generation inhibitors prompted the discovery of second-generation agents, such as Repotrectinib (TPX-0005), which also incorporates the pyrazolo[1,5-a]pyrimidine scaffold and was approved by the FDA in November 2023. nih.govnih.govresearchgate.net Research has focused on synthesizing novel derivatives to enhance clinical efficacy and overcome resistance. nih.gov Studies have identified pyrazolo[1,5-a]pyrimidine derivatives with potent inhibitory activity against Trk kinases, with some compounds exhibiting IC₅₀ values of less than 5 nM. researchgate.net The simultaneous inhibition of TrkA and Cyclin-Dependent Kinase 2 (CDK2) by certain derivatives is seen as a promising strategy for improved anticancer efficacy. researchgate.net

Table 1: Examples of Pyrazolo[1,5-a]pyrimidine-based Trk Inhibitors

CompoundTarget Kinase(s)Reported ActivityReference(s)
Larotrectinib TrkA, TrkB, TrkCFDA-approved inhibitor nih.govnih.gov
Entrectinib TrkA, TrkB, TrkCFDA-approved inhibitor nih.govnih.gov
Repotrectinib TrkA, TrkB, TrkCFDA-approved 2nd-gen inhibitor nih.govnih.gov
Compounds 8a, 8f, 9a, 9b, 9f TrkIC₅₀ < 5 nM researchgate.net
Milciclib CDK2, TrkA, TrkCPotent inhibitor researchgate.net
Adaptor Associated Kinase 1 (AAK1)

Adaptor Associated Kinase 1 (AAK1) is a serine/threonine kinase involved in clathrin-mediated endocytosis. google.comepo.org Its inhibition has been explored for therapeutic applications in neuropathic pain, central nervous system disorders like Parkinson's and Alzheimer's disease, and as a potential antiviral strategy. epo.orgnih.gov The pyrazolo[1,5-a]pyrimidine scaffold has been successfully utilized to develop potent AAK1 inhibitors. google.comnih.gov

Lexicon Pharmaceuticals reported a series of pyrazolo[1,5-a]pyrimidine-based AAK1 inhibitors, with several compounds demonstrating IC₅₀ values below 10 nM in biochemical assays. nih.gov These compounds typically feature a piperazinyl or pyrrolidinyl group at the 6-position and a (hetero)aryl substituent at the 3-position. nih.gov Further development led to macrocyclic pyrazolo[1,5-a]pyrimidine-based inhibitors designed to improve selectivity, particularly against the closely related BIKE kinase. biorxiv.org Starting from the acyclic inhibitor LP-935509, researchers developed macrocycles like compound 16, which showed potent AAK1 inhibition with an EC₅₀ of 40 nM and good selectivity over BIKE. biorxiv.org These inhibitors effectively block the phosphorylation of the AP-2 complex, a key step mediated by NAK kinases including AAK1. biorxiv.org

Table 2: Pyrazolo[1,5-a]pyrimidine Derivatives as AAK1 Inhibitors

Compound Class/ExampleKey Feature(s)PotencyPotential ApplicationReference(s)
Lexicon Compounds (e.g., 7, 8, 9) Piperazinyl/pyrrolidinyl at C6; (hetero)aryl at C3IC₅₀ < 10 nMNeuropathic pain nih.gov
Macrocyclic Inhibitor (e.g., Cmpd 16) Macrocyclic pyrazolo[1,5-a]pyrimidineEC₅₀ = 40 nM (AAK1)Antiviral, Pain biorxiv.org
LP-935509 Acyclic precursor to macrocyclesPotent AAK1 inhibitorAntiviral, Pain biorxiv.org
Phosphoinositide 3-Kinase Delta (PI3Kδ)

Phosphoinositide 3-kinase delta (PI3Kδ) is a lipid kinase primarily expressed in hematopoietic cells, playing a key role in the proliferation, differentiation, and survival of immune cells. nih.gov Its overactivity is linked to inflammatory diseases and cancers. nih.gov The pyrazolo[1,5-a]pyrimidine core has served as a foundation for a novel series of potent and selective PI3Kδ inhibitors. nih.gov

Researchers have designed and synthesized libraries of these derivatives, achieving IC₅₀ values in the low nanomolar range. nih.govnih.gov For instance, compound CPL302253, an indol-4-yl-pyrazolo[1,5-a]pyrimidine, exhibited an IC₅₀ of 2.8 nM for PI3Kδ. nih.gov Another compound, CPL302415, a benzimidazole (B57391) derivative, showed an IC₅₀ of 18 nM and demonstrated high selectivity for the δ isoform over other class I PI3K isoforms (α, β, γ). nih.gov Structural studies and molecular docking have revealed that key interactions, such as a hydrogen bond between a morpholine (B109124) group at position 7 and Val-828 in the hinge region of the enzyme, are crucial for potent inhibition. nih.govnih.gov

Table 3: Selective PI3Kδ Inhibitors with a Pyrazolo[1,5-a]pyrimidine Core

CompoundSubstituent(s)PI3Kδ IC₅₀Selectivity ProfileReference(s)
CPL302253 Indol-4-yl at C52.8 nMHigh selectivity for PI3Kδ nih.gov
CPL302415 (6) Benzimidazole at C518 nMPI3Kα/δ = 79; PI3Kβ/δ = 1415; PI3Kγ/δ = 939 nih.gov
Rearranged during Transfection (RET) Kinase

The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase whose gain-of-function alterations are oncogenic drivers in various cancers, including a subset of non-small-cell lung cancers (NSCLC) and thyroid cancers. nih.govnih.gov This has made RET a key target for selective inhibitors. The pyrazolo[1,5-a]pyrimidine scaffold has been successfully optimized to produce potent and selective RET kinase inhibitors. nih.govnih.gov

One such compound, WF-47-JS03 (1), emerged from these efforts as a potent RET inhibitor with over 500-fold selectivity against the KDR kinase in cellular assays. nih.govnih.gov This series of pyrazolo[1,5-a]pyrimidine-7-amines demonstrated strong in vitro anti-RET activity. nih.gov Furthermore, photoswitchable RET kinase inhibitors based on azo-functionalized pyrazolopyrimidines have been developed, allowing for external, light-based control of RET activity. researchgate.net One such compound showed a significant difference in inhibitory activity between its two photoisomeric forms, with IC₅₀ values of 150 nM (E-form) and 580 nM (Z-form) in cell-free assays. researchgate.net

Table 4: Pyrazolo[1,5-a]pyrimidine-based RET Kinase Inhibitors

CompoundTypeRET Inhibitory PotencyKey Finding(s)Reference(s)
WF-47-JS03 (1) Selective InhibitorPotent, >500-fold selective vs. KDREffective in vivo, brain penetrant nih.govnih.gov
Compound 4 Photoswitchable InhibitorIC₅₀ = 150 nM (E-form); 580 nM (Z-form)Photonic control of RET activity demonstrated researchgate.net
Other Kinase Targets (e.g., CK2, PDE4, BCL6, DRAK1)

The versatility of the pyrazolo[1,5-a]pyrimidine scaffold extends to a range of other kinase targets implicated in cancer and other diseases. nih.govrsc.org

Casein Kinase 2 (CK2): This serine/threonine kinase is dysregulated in many cancers. Optimization of a pyrazolo[1,5-a]pyrimidine scaffold, including macrocyclization, led to the development of IC20, a highly potent (KD = 12 nM) and exceptionally selective CK2 inhibitor. biorxiv.org X-ray crystallography confirmed its canonical type-I binding mode. biorxiv.org

Death-associated protein kinase-related Apoptosis-inducing protein Kinase 1 (DRAK1): DRAK1 (or STK17A) is a member of the "dark kinome" implicated in glioblastoma. A structure-guided optimization of a macrocyclic pyrazolo[1,5-a]pyrimidine scaffold yielded CK156, a potent and selective DRAK1 inhibitor with a KD of 21 nM. nih.gov

Other Kinases: The pyrazolo[1,5-a]pyrimidine framework has been identified as a potent inhibitor scaffold for numerous other kinases, including Phosphodiesterase 4 (PDE4), B-cell lymphoma 6 (BCL6), Pim-1, and Cyclin-Dependent Kinases (CDKs). nih.govrsc.orgacs.org

Table 5: Inhibition of Other Kinases by Pyrazolo[1,5-a]pyrimidine Derivatives

Kinase TargetExample InhibitorIn Vitro PotencyReference(s)
Casein Kinase 2 (CK2) IC20K_D = 12 nM biorxiv.org
DRAK1 (STK17A) CK156K_D = 21 nM nih.gov
Pim-1 Unnamed derivativesSub-μM cellular activity acs.org

In Vitro and In Vivo Efficacy Studies of Kinase Inhibitors

The therapeutic potential of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors has been substantiated through numerous in vitro and in vivo studies, which have demonstrated their cytotoxicity against cancer cells, kinase selectivity, and antiproliferative effects. nih.govrsc.org

In Vivo Efficacy:

RET Inhibitors: The RET inhibitor WF-47-JS03 (1) demonstrated strong regression of RET-driven tumor xenografts in mouse models at a well-tolerated dose. nih.govnih.gov The compound also showed effective brain penetration, suggesting potential for treating metastatic brain lesions. nih.gov

AAK1 Inhibitors: Several pyrazolo[1,5-a]pyrimidine AAK1 inhibitors have shown efficacy in preclinical mouse models of neuropathic pain, such as the mouse formalin paw test. nih.gov

Toxoplasmosis: Bumped kinase inhibitors (BKIs) based on a pyrazolopyrimidine scaffold are effective against Toxoplasma gondii in both acute and chronic experimental models of toxoplasmosis. nih.gov

In Vitro and Cellular Efficacy:

Pim-1 Inhibitors: Selected pyrazolo[1,5-a]pyrimidine compounds targeting Pim-1 kinase suppressed the phosphorylation of its substrate, BAD protein, in cell-based assays and inhibited colony formation at submicromolar concentrations. acs.org

DRAK1 Inhibitors: The selective DRAK1 inhibitor CK156 was shown to inhibit the growth of glioma cells in both 2D and 3D cell cultures. nih.gov

PI3Kδ Inhibitors: Derivatives targeting PI3Kδ have been developed with IC₅₀ values in the low nanomolar range, indicating high potency. nih.govnih.gov

Antineoplastic and Antiproliferative Activities

Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold are a notable class of heterocyclic compounds with significant antineoplastic and antiproliferative properties, making them promising candidates for cancer therapy. mdpi.comekb.eg Their mechanism of action often involves the inhibition of key protein kinases that are frequently dysregulated in cancer, leading to the disruption of cellular signaling pathways that control cell growth, proliferation, and survival. nih.govrsc.org

A wide range of pyrazolo[1,5-a]pyrimidine derivatives have demonstrated potent cytotoxicity against various human cancer cell lines. For example, a library of analogs was screened for antiproliferative activity against HeLa (cervical cancer), MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer) cell lines. nih.gov Specific findings include:

Compounds 8 and 9 showed high cytotoxicity with average IC₅₀ values of 24.8 nM and 28 nM, respectively, across a panel of cancer cell lines by inhibiting tubulin polymerization. nih.gov

Benzimidazole-linked pyrazolo[1,5-a]pyrimidines, such as compounds 18, 19, 20, and 21 , displayed potent inhibitory effects on cancer cells with IC₅₀ values in the micro- to nano-molar range, while showing minimal toxicity to non-cancerous cells. nih.gov

Compound 35 exhibited inhibitory activity against HepG2 (liver cancer), MCF-7, and HeLa cells with IC₅₀ values of 3.53, 6.71, and 5.16 µM, respectively. nih.gov

A novel derivative, RD-I-53 , showed selective anticancer activity against MCF-7 and MDA-MB-468 breast cancer cell lines and an EC₅₀ value of 0.9 µM against the A2780 ovarian cancer cell line. byu.edu

The antiproliferative effects are often directly linked to the inhibition of specific targets. Besides the kinases mentioned previously (Trk, AAK1, PI3Kδ, RET, CK2), these compounds have been developed as inhibitors of CDKs, Pim kinases, Src family kinases, and B-Raf, all of which are critical targets in chemotherapy. researchgate.net

Mechanisms of Cytotoxicity and Cell Survival Impairment

Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have been shown to induce cytotoxicity and impair cell survival through various mechanisms, often targeting key regulators of the cell cycle and apoptosis.

One of the primary mechanisms involves the inhibition of protein kinases, which are crucial for cellular signaling and are often dysregulated in cancer. rsc.org Pyrazolo[1,5-a]pyrimidine derivatives can act as ATP-competitive or allosteric inhibitors of these kinases. rsc.org For instance, some derivatives have demonstrated inhibitory activity against cyclin-dependent kinases (CDKs), such as CDK1 and CDK2, which are essential for cell cycle progression. rsc.orgnih.gov Inhibition of these kinases can lead to cell cycle arrest, preventing cancer cells from dividing and proliferating. nih.gov

Specifically, some pyrazolo[1,5-a]pyrimidine derivatives bearing a benzothiazole (B30560) moiety have been shown to induce cell cycle arrest at the G2/M phase in non-small cell lung cancer (HOP-92) cells. nih.gov This arrest is correlated with a significant increase in the concentration of caspase-3, a key executioner enzyme in apoptosis, suggesting that these compounds trigger programmed cell death. nih.gov The inhibitory activity of these compounds against both CDK1 and Lysine-specific demethylase 1 (KDM1) highlights their potential as dual-target antitumor agents. nih.gov

Furthermore, some derivatives have been reported to impair cell survival in colorectal carcinoma cell lines, indicating their potential as cytotoxic agents. researchgate.netresearchgate.net The specific molecular interactions, such as the formation of hydrogen bonds with key amino acid residues in the ATP-binding site of kinases, are crucial for their inhibitory activity.

Activity Against Specific Malignant Cell Lines (e.g., MCF-7, HCT-116, HepG2)

The cytotoxic effects of pyrazolo[1,5-a]pyrimidine derivatives have been evaluated against a panel of human cancer cell lines, demonstrating a range of potencies.

MCF-7 (Human Breast Adenocarcinoma): Several studies have reported the activity of pyrazolo[1,5-a]pyrimidine derivatives against the MCF-7 cell line. rfppl.co.inmdpi.com For instance, a series of newly synthesized derivatives showed moderate anticancer activity against MCF-7 cells, with IC50 values ranging from 18.52 to 20.26 µM. ekb.eg Other research has also highlighted the promising anti-proliferative efficacy of these scaffolds against this particular cell line. mdpi.comekb.eg

HCT-116 (Human Colon Carcinoma): Derivatives of pyrazolo[1,5-a]pyrimidine have shown notable activity against the HCT-116 cell line. mdpi.comekb.eg In one study, a derivative designated as 5b exhibited promising anticancer potency, with an IC50 value of 8.64 µM, which was comparable to the reference drug doxorubicin (B1662922) (IC50 = 5.49 µM). ekb.egekb.eg Another compound, 14a, displayed even higher activity with an IC50 of 0.0020 μM. researchgate.net The impairment of cell survival in this colorectal carcinoma cell line has been a recurring observation. researchgate.netresearchgate.net

HepG2 (Human Liver Carcinoma): The HepG2 cell line has also been used to assess the cytotoxic potential of these compounds. rfppl.co.innih.gov One derivative bearing a benzothiazole moiety, compound 4, was found to be nearly equipotent to the standard drug roscovitine (B1683857) against HepG2 cells, with an IC50 of 7.79 μM. nih.gov Another study synthesized pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines and found that compounds 7b and 16c had strong inhibitory effects on the TrKA enzyme in HepG2 cells. nih.govresearchgate.net

The following table summarizes the in vitro cytotoxic activity of selected pyrazolo[1,5-a]pyrimidine derivatives against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
5a HCT-11613.26 ekb.eg
5b HCT-1168.64 ekb.egekb.eg
5c HCT-11616.74 ekb.eg
4 Hep-G27.79 nih.gov
4 CCRF-CEM16.34 nih.gov
4 HOP-923.45 nih.gov
14a HCT1160.0020 researchgate.net

Antiviral Activities

Beyond their anticancer properties, pyrazolo[1,5-a]pyrimidine derivatives have emerged as a promising class of antiviral agents, demonstrating activity against a variety of viruses.

Inhibition of Viral Replication and Maturation (e.g., SARS-CoV-2 3CLpro)

Recent research has highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives in combating coronaviruses. The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication and has been a primary target for antiviral drug development. mdpi.com While direct inhibition of SARS-CoV-2 3CLpro by pyrazolo[1,5-a]pyrimidin-5-ol derivatives is still under investigation, related pyridine-containing compounds have shown potent inhibitory activity against this enzyme. nih.gov One such compound exhibited an EC50 value of approximately 2.2 μM against SARS-CoV-2 3CLpro, which is comparable to the antiviral drug Remdesivir. nih.gov The mechanism of action for some of these inhibitors involves the formation of a covalent bond with the catalytic Cys145 residue of the protease. nih.gov

Furthermore, some pyrazolo[1,5-a]pyrimidine-based macrocyclic inhibitors have been developed that target NAK kinases, which are host proteins involved in viral entry and replication. biorxiv.org These inhibitors have shown antiviral activity against various RNA viruses, including SARS-CoV-2. biorxiv.org

Activity Against RNA Viruses

The antiviral activity of pyrazolo[1,5-a]pyrimidine derivatives extends to a range of RNA viruses. The structural similarity of the pyrazolo[1,5-a]pyrimidine core to purine (B94841) nucleosides makes it a candidate for inhibiting viral RNA polymerases. nih.govresearchgate.net For example, derivatives of this scaffold have been investigated as inhibitors of the RNA-dependent RNA polymerase (RdRp) of the hepatitis C virus (HCV). researchgate.netresearchgate.net

Additionally, macrocyclic pyrazolo[1,5-a]pyrimidines have been evaluated for their antiviral activity against several RNA viruses, including SARS-CoV-2, Venezuelan equine encephalitis virus (VEEV), and Dengue virus (DENV-2). biorxiv.org While some derivatives showed low antiviral potency, others demonstrated better activity, suggesting that pan-NAK kinase inhibition might be more effective for broad-spectrum antiviral activity. biorxiv.org The development of these compounds is often aimed at targeting host proteins essential for viral replication, which could offer a strategy for developing broad-spectrum antiviral agents. biorxiv.org Some have also been found to inhibit the replication of Respiratory Syncytial Virus (RSV). google.com

HIV Reverse Transcriptase Inhibition

Pyrazolo[1,5-a]pyrimidine derivatives have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of the human immunodeficiency virus type 1 (HIV-1). researchgate.netmdpi.com These compounds bind to an allosteric site on the reverse transcriptase enzyme, inhibiting its function and thus preventing the conversion of the viral RNA genome into DNA, a crucial step in the HIV replication cycle. mdpi.comgoogle.comgoogle.com

Several studies have synthesized and evaluated 5,7-disubstituted pyrazolo[1,5-a]pyrimidine derivatives for their anti-HIV activity. researchgate.net One of the most promising compounds, designated 5a, exhibited an EC50 of 0.07 µM against wild-type HIV-1, which was more potent than the reference drugs nevirapine (B1678648) and delavirdine. researchgate.net The structure-activity relationship studies indicate that the substituents at the 5- and 7-positions of the pyrimidine (B1678525) ring are crucial for their inhibitory activity. mdpi.com

Antimicrobial and Antitubercular Activities

In addition to their anticancer and antiviral properties, pyrazolo[1,5-a]pyrimidine derivatives have demonstrated significant potential as antimicrobial and antitubercular agents.

The antimicrobial activity of these compounds has been evaluated against a range of bacterial and fungal strains. chiet.edu.egnih.gov In one study, newly synthesized pyrazolo[1,5-a]pyrimidine derivatives were tested against Gram-positive bacteria (Bacillus subtilis, Bacillus thuringiensis), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and fungal strains (Botrytis fabae, Fusarium oxysporum). chiet.edu.eg Certain compounds exhibited strong activity, particularly against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values as low as 3.125 μg/mL against B. subtilis, which is equipotent to the reference drug Chloramphenicol. chiet.edu.eg Another study found that some derivatives were highly active against both Gram-positive and Gram-negative bacterial strains. nih.gov The proposed mechanism for some of these compounds involves the inhibition of bacterial RNA polymerase. nih.govresearchgate.net

Pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives have been identified as promising leads for the development of new antitubercular drugs. nih.govnih.gov High-throughput screening identified this scaffold as having activity against Mycobacterium tuberculosis (Mtb). nih.govnih.govresearchgate.net Subsequent optimization of the lead compound resulted in analogues with significantly improved antitubercular activity and low cytotoxicity. nih.govnih.gov These compounds were also shown to be active against Mtb within macrophages. nih.govnih.gov The mechanism of action for some of these derivatives was found to be distinct from those targeting cell-wall biosynthesis, isoprene (B109036) biosynthesis, or iron uptake. nih.govnih.gov Resistance to these compounds was linked to a mutation in a flavin adenine dinucleotide (FAD)-dependent hydroxylase, which led to the catabolism of the compound. nih.govnih.gov

The following table presents the antimicrobial activity of selected pyrazolo[1,5-a]pyrimidine derivatives.

CompoundMicroorganismMIC (μg/mL)Reference
16 Bacillus subtilis3.125 chiet.edu.eg
17 Bacillus subtilis3.125 chiet.edu.eg
18 Bacillus subtilis3.125 chiet.edu.eg
16 Bacillus thuringiensis6.25 chiet.edu.eg
17 Bacillus thuringiensis6.25 chiet.edu.eg
18 Bacillus thuringiensis6.25 chiet.edu.eg
7b RNA PolymeraseIC50= 0.213 nih.govresearchgate.net

Mechanisms of Action Against Mycobacterium tuberculosis (Mtb)

The pyrazolo[1,5-a]pyrimidine scaffold has been identified multiple times through high-throughput, whole-cell screening campaigns as a promising starting point for the development of new antitubercular agents. acs.orgnih.govnih.gov However, the precise mechanism of action can vary significantly between different structural subclasses and is not always straightforward.

Initial structure-activity relationship (SAR) studies on aminopyrazolo[1,5-a]pyrimidines revealed that a 2-pyridylmethylamine moiety at the C-7 position was crucial for anti-Mtb activity, while the C-3 position allowed for greater structural flexibility. nih.gov For tetrahydropyrazolo[1,5-a]pyrimidine derivatives, the NH of the tetrahydropyrimidine (B8763341) ring, a secondary amide linker, and the pyrazole (B372694) ring were all deemed essential to maintain potent activity against the pathogen. nih.gov

Interestingly, for one subclass, pyrazolo[1,5-a]pyrimidin-7(4H)-ones, the mode of action was found to be unrelated to common antitubercular pathways such as the inhibition of cell-wall biosynthesis, isoprene biosynthesis, or iron uptake. acs.orgacs.org Resistance to these specific compounds was conferred by a mutation in a flavin adenine dinucleotide (FAD)-dependent hydroxylase (Rv1751). acs.orgresearchgate.net This enzyme was found to promote the catabolism of the compound via hydroxylation, indicating a mechanism of resistance through drug inactivation rather than target modification. acs.orgresearchgate.net This highlights the risk of clustering chemically similar compounds without first establishing that they share a common mechanism of action. researchgate.net Other related scaffolds, such as pyrazolo[1,5-a]pyridine-3-carboxamides, have been found to inhibit the cytochrome bc1 complex in M. tuberculosis, suggesting that disruption of the electron transport chain is another potential mechanism for these classes of compounds. researchgate.net

Mycobacterial ATP Synthase Inhibition

Energy metabolism is a critical pathway for Mycobacterium tuberculosis survival, and the F1Fo-ATP synthase enzyme, which is essential for ATP production, has been validated as a key drug target. Some pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of mycobacterial ATP synthase. sigmaaldrich.com The identification of the tetrahydropyrazolo[1,5-a]pyrimidine scaffold as a hit series from a screening campaign that measured ATP levels further suggests that compounds based on this core structure may interfere with the energy metabolism of Mtb. nih.gov

RNA Polymerase Inhibition

RNA polymerase (RNAP) is a well-established target for antibacterial drugs, including the first-line tuberculosis treatment, rifampicin. nih.gov While RNAP inhibitors are a major focus in the development of new antitubercular agents, there is limited evidence in the available literature directly linking the pyrazolo[1,5-a]pyrimidine scaffold to this mechanism of action against M. tuberculosis. nih.govmdpi.com Although some derivatives of pyrazolo[1,5-a]pyrimidin-7(4H)-one were found to inhibit the HCV NS5B RNA-dependent RNA polymerase, this activity is in an antiviral context and does not directly translate to Mtb.

Central Nervous System (CNS) Activities

Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold are well-documented for their significant activities within the central nervous system, particularly as anxiolytic and sedative agents. nih.govresearchgate.net Several commercially available drugs, including the anxiolytic ocinaplon (B1677094) and the sedative-hypnotics zaleplon and indiplon, are based on this core structure. nih.govnih.gov

GABA-A Receptor Ligand Interactions and Anxiolytic Effects

The anxiolytic effects of many pyrazolo[1,5-a]pyrimidine derivatives are mediated through their interaction with γ-aminobutyric acid type A (GABA-A) receptors, the main inhibitory neurotransmitter receptors in the CNS. These compounds often act as positive allosteric modulators at the benzodiazepine (B76468) binding site.

A notable example is a novel pyrazolo[1,5-a]pyrimidine derivative, the azaisostere of zolpidem, which was found to be a selective agonist for the α1 subunit of the GABA-A receptor. acs.orgnih.gov This compound displayed high affinity for the α1β2γ2 receptor subtype with a reported inhibitor constant (Ki) of 31 nM. sigmaaldrich.comacs.orgnih.gov Another derivative, DOV 51892, was shown to be more efficacious than diazepam at potentiating GABA-stimulated currents at α1 subunit-containing GABA-A receptors. researchgate.net

Furthermore, a series of 3-halo-5,7-dimethylpyrazolo[1,5-a]pyrimidines has been identified as a nonbenzodiazepinoid class of antianxiety agents, with the 3-chloro, 3-bromo, and 3-iodo derivatives showing anxiolytic effects in animal models comparable to benzodiazepines. nih.gov

Table 1: Anxiolytic Activity of Pyrazolo[1,5-a]pyrimidine Derivatives via GABA-A Receptor Interaction

Compound/SeriesTarget/MechanismKey FindingsReference(s)
Zolpidem Azaisostere (Compound 4)Selective agonist at GABA-A α1 subunitDisplays high affinity for α1β2γ2 subtype (Ki = 31 nM); shows anxiolytic-like properties. acs.org, sigmaaldrich.com, nih.gov
DOV 51892Potentiates GABA-gated currents at α1-containing GABA-A receptorsMore efficacious at enhancing GABA currents at α1β2γ2S receptors than diazepam. researchgate.net
3-Halo-5,7-dimethylpyrazolo[1,5-a]pyrimidinesAnxiolytic; nonbenzodiazepinoid class3-Chloro, 3-bromo, and 3-iodo derivatives show efficacy comparable to diazepam. nih.gov
OcinaplonAnxiolytic agentCommercially recognized pyrazolo[1,5-a]pyrimidine drug. nih.gov, nih.gov

Psychopharmacological and Sedative Potentials

The psychopharmacological profile of pyrazolo[1,5-a]pyrimidines extends to significant sedative-hypnotic potential. researchgate.net This activity is also primarily linked to modulation of the GABA-A receptor. The zolpidem azaisostere that showed affinity for the α1-containing GABA-A receptor subtype also demonstrated sedative properties in rodent studies. acs.orgnih.gov

A patent for a series of [7-(3-disubstituted amino)phenyl]pyrazolo[1,5-a]pyrimidines describes their utility as sedative-hypnotic agents. google.com A key finding for the 3-chloro and 3-bromo derivatives of 5,7-dimethylpyrazolo[1,5-a]pyrimidine (B1360396) was that, unlike diazepam, they did not potentiate the CNS depressant effects of ethanol (B145695) or barbiturates at their anxiolytic threshold doses, suggesting a potentially more favorable profile. nih.gov

Table 2: Sedative Potential of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound/SeriesPrimary PotentialNoted CharacteristicsReference(s)
Zaleplon, IndiplonSedative-hypnoticCommercially available drugs based on the scaffold. nih.gov, nih.gov
Zolpidem AzaisostereSedative and anxiolytic-likeSelective for GABA-A α1 receptor subtype. acs.org, nih.gov
[7-(3-disubstituted amino)phenyl]pyrazolo[1,5-a]pyrimidinesSedative-hypnotic, anxiolytic, antiepilepticNovel series with demonstrated CNS activity. google.com
3-Chloro and 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidinesAnxiolytic with reduced side effect potentialDo not potentiate CNS depressant effects of ethanol or barbital (B3395916) at anxiolytic doses. nih.gov

Immunomodulatory and Anti-inflammatory Potentials

Derivatives of pyrazolo[1,5-a]pyrimidine have demonstrated significant immunomodulatory and anti-inflammatory activities through various mechanisms, including the inhibition of key inflammatory mediators. mdpi.comresearchgate.net

One line of investigation focused on pyrazolo[1,5-a]pyrimidin-7-ones, where structural modifications led to varied anti-inflammatory effects, likely linked to the differential inhibition of leukotriene and prostaglandin (B15479496) biosynthesis. nih.gov In that series, 4,7-Dihydro-4-ethyl-2-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-one (compound 7c) was identified as a particularly potent agent. nih.gov

Other studies have shown that pyrazolo[1,5-a]pyrimidine derivatives can act as potent inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. researchgate.netpainresearchforum.org One derivative (compound 12) showed a half-maximal inhibitory concentration (IC50) of 1.11 µM against COX-2. researchgate.net In addition to COX-2 inhibition, certain derivatives were found to down-regulate the expression of pro-inflammatory cytokines. painresearchforum.org Specifically, compounds were shown to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in RAW264.7 cells, demonstrating a dual mechanism of action. researchgate.netpainresearchforum.org For instance, one compound reduced IL-6 and TNF-α levels with inhibition percentages of 80% and 89%, respectively. researchgate.net

Table 3: Anti-inflammatory and Immunomodulatory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound ID/SeriesMechanism of ActionActivity DataReference(s)
Compound 7cInhibition of leukotriene/prostaglandin biosynthesisPowerful pharmacological activity in vivo and in vitro. nih.gov
Compound 12COX-2 InhibitionIC50 = 1.11 µM researchgate.net
Compound 11Inhibition of pro-inflammatory cytokinesIL-6 inhibition = 80%; TNF-α inhibition = 89% researchgate.net
Compound 8COX-2 Inhibition & Cytokine SuppressionCOX-2 IC50 = 5.68 µM; Suppresses TNF-α and IL-6. painresearchforum.org
Compound 13COX-2 Inhibition & Cytokine SuppressionCOX-2 IC50 = 3.37 µM; Suppresses TNF-α and IL-6. painresearchforum.org
Compound 12bAnti-arthritic (Proteinase inhibition)16.25 ± 0.04% inhibition of proteinase activity. rsc.org

Aryl Hydrocarbon Receptor (AHR) Antagonism

The aryl hydrocarbon receptor (AHR) is a ligand-activated transcription factor that plays a crucial role in regulating diverse biological and toxicological processes, including immune responses and carcinogenesis. rsc.orgnih.gov Its involvement in cancer immunology has made it a promising target for the development of new cancer therapies. rsc.orgnih.gov

Recent research has identified pyrazolo[1,5-a]pyrimidine derivatives as a novel class of AHR antagonists. rsc.orgnih.gov Through high-throughput virtual screening based on a homology model and subsequent experimental validation using a luciferase reporter gene assay, a pyrazolo[1,5-a]pyrimidine-based AHR antagonist, compound 7 , was identified with an IC₅₀ value of 650 nM. rsc.orgnih.gov Systematic optimization of this initial hit led to the discovery of compound 7a , which demonstrated significantly improved AHR antagonistic potency with an IC₅₀ of 31 nM. rsc.orgnih.gov

The hit compound, also known as MolPort-002-650-228, shares the pyrazolopyrimidine core with other known AHR antagonists but differs in its substitution pattern at the 3- and 7-positions, featuring an aromatic substituent at the 3-position. nih.gov The discovery and optimization of these pyrazolo[1,5-a]pyrimidine-based AHR antagonists offer new starting points for the development of therapeutics targeting the AHR pathway. rsc.orgnih.gov

Table 1: AHR Antagonistic Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundIC₅₀ (nM)
7650
7a31

Other Notable Biological Activities: Antioxidant, Anti-diabetic, Anti-Alzheimer's, Anti-arthritic, Analgesic

Derivatives of pyrazolo[1,5-a]pyrimidine have demonstrated a broad spectrum of other pharmacological activities, highlighting their potential as multi-target therapeutic agents. semanticscholar.org

Antioxidant Activity: Several studies have reported the antioxidant properties of pyrazolo[1,5-a]pyrimidine derivatives. semanticscholar.orgnih.govnih.gov For instance, N-(4-chlorophenyl)-pyrazolo[1,5-a]pyrimidine derivative 12b showed a total antioxidant capacity (TAC) of 31.27 mg gallic acid per g and an inhibitory radical potential (IRP) of 17.97 mg/mL. semanticscholar.org Another study identified Ethyl 5-(2-ethoxy-2-oxoethyl)-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate (3h ) as having high antioxidant activity with an IC₅₀ value of 15.34 μM for DPPH radical scavenging. nih.gov Furthermore, compound 3l exhibited a high total antioxidant capacity (83.09 mg gallic acid/g) and iron-reducing power (47.93 µg/ml). nih.gov

Anti-diabetic Activity: The potential of pyrazolo[1,5-a]pyrimidine derivatives as anti-diabetic agents has been investigated through their inhibitory effects on key enzymes like α-amylase and α-glucosidase. semanticscholar.orgnih.gov Compound 12b displayed inhibitory effects on α-amylase (27.91%), α-glucosidase (17.41%), and β-glucosidase (9.66%). semanticscholar.org Notably, compound 3l demonstrated a potent inhibition of α-amylase with a percent inhibition of 72.91%. nih.gov Additionally, the pyrazolo[1,5-a]pyrimidine scaffold is present in the marketed anti-diabetic drug anagliptin. semanticscholar.org Another derivative, c24 , was found to be a highly potent and selective DPP-4 inhibitor with an IC₅₀ of 2 nM and effectively reduced glucose excursion in diabetic mice. nih.gov

Anti-Alzheimer's Activity: The pyrimidine ring is being explored for its potential in developing treatments for Alzheimer's disease. nih.gov Research has shown that pyrazolo[1,5-a]pyrimidine derivatives can inhibit acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease. nih.govgoogle.com For example, compound 3l showed an AChE inhibition of 62.80%. nih.gov The development of pyrazolo[1,5-a]pyrimidine derivatives as inhibitors of microtubule affinity regulating kinase (MARK) is also a promising strategy for Alzheimer's treatment. google.com

Anti-arthritic and Anti-inflammatory Activity: The anti-inflammatory properties of pyrazolo[1,5-a]pyrimidine derivatives contribute to their anti-arthritic potential. semanticscholar.orgnih.gov These compounds have been shown to inhibit protein denaturation and proteinase activity, which are hallmarks of inflammatory diseases like arthritis. semanticscholar.org N-(4-chlorophenyl)-pyrazolo[1,5-a]pyrimidine 12b exhibited inhibitory effects on protein denaturation (17.55%) and proteinase activity (16.25%). semanticscholar.org Other derivatives have also been noted for their anti-inflammatory effects. nih.govresearchgate.netgoogleapis.com

Analgesic Activity: Some pyrazolopyrimidine derivatives have been screened for their analgesic properties, indicating the potential for this class of compounds in pain management. researchgate.netbme.hu

Table 2: Overview of Other Biological Activities of Pyrazolo[1,5-a]pyrimidine Derivatives

ActivityCompound(s)Key Findings
Antioxidant 12b TAC: 31.27 mg GAE/g; IRP: 17.97 mg/mL semanticscholar.org
3h DPPH IC₅₀: 15.34 μM nih.gov
3l TAC: 83.09 mg GAE/g; IRP: 47.93 µg/ml nih.gov
Anti-diabetic 12b α-amylase inhibition: 27.91%; α-glucosidase inhibition: 17.41% semanticscholar.org
3l α-amylase inhibition: 72.91% nih.gov
c24 DPP-4 IC₅₀: 2 nM nih.gov
Anti-Alzheimer's 3l AChE inhibition: 62.80% nih.gov
Anti-arthritic 12b Protein denaturation inhibition: 17.55%; Proteinase inhibition: 16.25% semanticscholar.org

Advanced Research and Emerging Applications of Pyrazolo 1,5 a Pyrimidin 5 Ol

Applications in Material Science and Photophysical Properties

The unique photophysical characteristics of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have positioned them as promising candidates for applications in material science. mdpi.comencyclopedia.pub Their rigid and planar structure is a key feature for optoelectronic applications. lupinepublishers.com These compounds have been investigated for their potential use in organic light-emitting diodes (OLEDs) and as fluorescent probes for sensing and bioimaging. rsc.org

Tunable Fluorescence and Solid-State Emission Characteristics

A significant attribute of pyrazolo[1,5-a]pyrimidine-based fluorophores is their tunable fluorescence. The emission properties can be finely adjusted by introducing different functional groups onto the core structure. nih.govbohrium.com For instance, the incorporation of electron-donating groups at position 7 of the pyrazolo[1,5-a]pyrimidine ring has been shown to enhance both absorption and emission intensities. rsc.org This tunability allows for the creation of fluorophores with specific emission wavelengths, a desirable feature for various applications.

Furthermore, these compounds can exhibit strong fluorescence in the solid state. dntb.gov.ua This is a crucial property for applications in materials science, such as in the development of OLEDs. The solid-state emission intensity can be influenced by the substituents on the pyrazolo[1,5-a]pyrimidine core, with certain aryl groups promoting good solid-state emission. rsc.orgrsc.org The ability to emit light efficiently in the solid state is a key advantage for the fabrication of optoelectronic devices.

Design and Engineering of Pyrazolo[1,5-a]pyrimidine-Based Fluorophores

The design of novel fluorophores based on the pyrazolo[1,5-a]pyrimidine scaffold is an active area of research. bohrium.com The structural versatility of this heterocyclic system allows for the synthesis of a wide array of derivatives with tailored photophysical properties. mdpi.comrsc.org Strategic functionalization at various positions of the pyrazolo[1,5-a]pyrimidine ring system enables the modulation of their electronic and, consequently, their optical properties. nih.govrsc.org

Table 1: Photophysical Properties of Selected 7-Aryl-3-methylpyrazolo[1,5-a]pyrimidines This table is based on data from a comprehensive theoretical-experimental study on a family of pyrazolo[1,5-a]pyrimidines. rsc.org

CompoundSubstituent at Position 7Molar Absorptivity (ε) (M⁻¹ cm⁻¹)Fluorescence Quantum Yield (ΦF)Solid-State Emission Quantum Yield (QYSS)
4a 4-Pyridyl--0.18
4b 2,4-Dichlorophenyl---
4d Phenyl---
4e 4-Methoxyphenyl---
General Range Various3320 to 205930.01 to 0.970.18 to 0.63

Supramolecular Assembly and Crystal Engineering of Pyrazolo[1,5-a]pyrimidin-5-ol Structures

The ability of pyrazolo[1,5-a]pyrimidine derivatives to form well-defined crystalline structures makes them interesting candidates for crystal engineering and supramolecular chemistry. mdpi.comencyclopedia.pub The arrangement of molecules in the solid state can significantly influence their physical properties, including their fluorescence and thermal stability. dntb.gov.uaufsm.br

The formation of supramolecular assemblies is driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. rsc.org In the case of this compound, the presence of both a hydroxyl group and nitrogen atoms in the heterocyclic core provides opportunities for the formation of robust hydrogen-bonded networks. ontosight.ai The study of the crystal structures of these compounds through techniques like X-ray diffractometry provides valuable insights into their packing arrangements and intermolecular interactions. ufsm.brbiorxiv.org This understanding is crucial for designing materials with specific solid-state properties. encyclopedia.pub

Strategies for Overcoming Drug Resistance in Therapeutic Contexts

Drug resistance is a major obstacle in the treatment of various diseases, including cancer. dntb.gov.uanih.govresearchgate.net Pyrazolo[1,5-a]pyrimidine derivatives have emerged as a promising class of compounds to address this challenge. dntb.gov.uanih.gov One of the key mechanisms of multidrug resistance (MDR) is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), which actively pump drugs out of cancer cells. nih.govresearchgate.net

Researchers have discovered that certain pyrazolo[1,5-a]pyrimidine derivatives can act as potent reversal agents for ABCB1-mediated MDR. nih.gov These compounds can inhibit the function of P-glycoprotein, thereby increasing the intracellular concentration of chemotherapeutic drugs and restoring their efficacy. rsc.orgnih.gov For instance, one study reported a novel pyrazolo[1,5-a]pyrimidine derivative, compound 16q, that significantly sensitized ABCB1-overexpressing cancer cells to the anticancer drug paclitaxel. nih.gov

Another strategy involves the development of pyrazolo[1,5-a]pyrimidine-based inhibitors that target specific mutations in kinases that confer drug resistance. dntb.gov.uanih.gov For example, derivatives have been designed to be potent against tropomyosin receptor kinase (TRK) mutations that limit the effectiveness of first and second-generation TRK inhibitors. dntb.gov.uanih.gov

Table 2: Activity of Pyrazolo[1,5-a]pyrimidine Derivatives in Overcoming Drug Resistance This table highlights the potential of specific derivatives in reversing multidrug resistance and inhibiting resistant kinases. nih.govnih.gov

Compound/DerivativeMechanism of ActionTargetKey Finding
Compound 16q Reversal of ABCB1-mediated multidrug resistanceP-glycoprotein (ABCB1)Remarkably increased the sensitivity of MCF-7/ADR cells to paclitaxel. nih.gov
Compound 5n Inhibition of resistant kinase mutationsTRKAG667C, TRKAF589L, TRKAG595RShowed significantly higher potency against these TRKA mutations compared to the second-generation inhibitor selitrectinib. nih.gov

Future Directions and Challenges in this compound Research

Optimization of Bioavailability and Pharmacokinetic Properties

A critical aspect of drug development is ensuring that a compound has favorable pharmacokinetic properties, including good bioavailability. rsc.orgnih.gov This ensures that an effective concentration of the drug reaches its target in the body. For pyrazolo[1,5-a]pyrimidine derivatives, research is focused on modifying their chemical structure to improve these properties. nih.gov

Strategies to enhance bioavailability and pharmacokinetics include the introduction of solubilizing groups into the molecule. nih.gov For instance, the addition of a basic side-chain to the 6-aryl ring of a series of KDR kinase inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold led to improved physical properties and, consequently, better cellular activity and pharmacokinetics in animal models. nih.gov Further research will likely focus on structure-activity relationship (SAR) and structure-property relationship (SPR) studies to guide the design of new derivatives with optimized ADME (absorption, distribution, metabolism, and excretion) profiles. nih.govnih.gov Computational modeling can also play a role in predicting the pharmacokinetic properties of new compounds before they are synthesized. mdpi.comrsc.org

Development of Multi-Targeted Therapeutics

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its ability to be decorated with various substituents to interact with multiple biological targets. ontosight.aimdpi.com This versatility has propelled the development of derivatives of this compound as multi-targeted therapeutics, particularly in the realm of oncology. These compounds are designed to simultaneously modulate the activity of several key proteins involved in cancer progression, offering a potential advantage over single-target agents by addressing the complexity and redundancy of signaling pathways.

A significant area of focus has been the design of pyrazolo[1,5-a]pyrimidine derivatives as inhibitors of multiple protein kinases. rsc.org Protein kinases are crucial regulators of cellular processes, and their dysregulation is a common feature in cancer. rsc.org For instance, certain pyrazolo[1,5-a]pyrimidine compounds have been shown to potently inhibit both Pim-1 and Flt-3 kinases. nih.gov Pim-1 is a proto-oncogene that plays a role in cell survival and proliferation, while Flt-3 is a receptor tyrosine kinase often mutated in acute myeloid leukemia. nih.gov The dual inhibition of these kinases by a single molecule presents a promising strategy for treating specific hematological malignancies.

Furthermore, research has explored the development of pyrazolo[1,5-a]pyrimidine derivatives that target different families of kinases. Some analogues have demonstrated potent activity against cyclin-dependent kinases (CDKs) such as CDK1, CDK2, CDK5, and CDK9, in addition to other kinases like B-Raf and MEK. rsc.orgresearchgate.netresearchgate.net CDKs are essential for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. researchgate.net The ability of a single pyrazolo[1,5-a]pyrimidine-based compound to inhibit multiple CDKs and other key signaling kinases could offer a broader and more effective anti-cancer activity.

Another multi-targeting approach involves the development of pyrazolo[1,5-a]pyrimidine derivatives that inhibit both kinases and other critical cancer-related proteins. An example is the design of compounds that act as dual inhibitors of phosphoinositide 3-kinase (PI3K) and other signaling proteins. The PI3K pathway is frequently overactivated in various cancers, contributing to cell growth, proliferation, and survival. nih.gov By combining PI3K inhibition with the targeting of other pathways, these multi-targeted agents aim to overcome resistance mechanisms and enhance therapeutic efficacy.

The development of these multi-targeted therapeutics often involves extensive structure-activity relationship (SAR) studies. rsc.org Researchers systematically modify the pyrazolo[1,5-a]pyrimidine core at various positions, such as C2, C5, and C7, to optimize potency and selectivity against the desired panel of targets. mdpi.comresearchgate.net This iterative process of design, synthesis, and biological evaluation is crucial for identifying lead compounds with the desired multi-targeted profile. nih.gov

Table 1: Examples of Multi-Targeted Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Class Targeted Kinases/Proteins Therapeutic Rationale
3-Aryl-5-amino-pyrazolo[1,5-a]pyrimidines Pim-1, Flt-3 Treatment of malignancies with abnormal cell growth. nih.gov
7-(4-Bromo-phenyl)-3-(phenylazo)-pyrazolo[1,5-a]pyrimidin-2-ylamines CDK1, CDK2, CDK5, CDK9 Induction of cell cycle arrest and apoptosis in leukemia. researchgate.netresearchgate.net
5-Indole-pyrazolo[1,5-a]pyrimidines PI3Kδ Treatment of inflammatory and autoimmune diseases like asthma. nih.gov

Exploration of Novel Therapeutic Indications

Beyond their established role as kinase inhibitors for cancer therapy, derivatives of the pyrazolo[1,5-a]pyrimidine scaffold are being investigated for a range of novel therapeutic applications. This exploration is driven by the structural versatility of the core, which allows for the generation of diverse chemical libraries with the potential to interact with a wide array of biological targets. mdpi.com

One emerging area is the development of pyrazolo[1,5-a]pyrimidine derivatives as agents for overcoming multidrug resistance (MDR) in cancer. MDR, often mediated by efflux pumps like P-glycoprotein (ABCB1), is a major obstacle in chemotherapy. nih.gov Novel pyrazolo[1,5-a]pyrimidine compounds have been identified as potent reversal agents that can enhance the sensitivity of resistant cancer cells to conventional chemotherapeutic drugs like paclitaxel. nih.gov These compounds work by inhibiting the function of ABCB1, thereby increasing the intracellular accumulation of the anticancer drug. nih.gov

The anti-inflammatory properties of pyrazolo[1,5-a]pyrimidine derivatives are also a subject of active research. ontosight.airesearchgate.net Chronic inflammation is a key factor in various diseases, including autoimmune disorders and certain types of cancer. nih.gov Researchers have designed and synthesized pyrazolo[1,5-a]pyrimidine-based molecules that selectively inhibit key inflammatory mediators. For example, selective inhibitors of the delta isoform of phosphoinositide 3-kinase (PI3Kδ) have been developed for the potential treatment of inflammatory conditions such as asthma and chronic obstructive pulmonary disease (COPD). nih.gov More recently, derivatives targeting PI3Kδ have been investigated for autoimmune diseases like systemic lupus erythematosus (SLE). mdpi.com

Furthermore, the pyrazolo[1,5-a]pyrimidine scaffold has shown promise in the development of agents for neurodegenerative diseases. Tropomyosin receptor kinases (Trks) are involved in neuronal survival and differentiation, and their dysfunction has been implicated in various neurological disorders. nih.govresearchgate.net The fact that two of the three FDA-approved drugs for NTRK fusion cancers are based on the pyrazolo[1,5-a]pyrimidine core has spurred interest in developing novel derivatives as Trk inhibitors for neurological indications. nih.govresearchgate.net

The antimicrobial potential of this heterocyclic system is another area of exploration. ontosight.airesearchgate.net Some pyrazolo[1,5-a]pyrimidine derivatives have demonstrated activity against various bacterial and fungal strains, suggesting their potential as a basis for the development of new anti-infective agents. researchgate.net Additionally, some compounds have been investigated for their antiviral properties, including as inhibitors of HIV reverse transcriptase. bme.hu

The diverse biological activities of pyrazolo[1,5-a]pyrimidine derivatives continue to expand as researchers explore new chemical space and biological targets. The ability to synthesize large and diverse libraries of these compounds facilitates the screening for novel therapeutic indications, making the pyrazolo[1,5-a]pyrimidine scaffold a continuing source of promising new drug candidates. mdpi.comresearchgate.net

Table 2: Emerging Therapeutic Indications for Pyrazolo[1,5-a]pyrimidine Derivatives

Therapeutic Area Specific Indication/Target Mechanism of Action
Oncology Multidrug Resistance (MDR) Inhibition of P-glycoprotein (ABCB1). nih.gov
Inflammatory Diseases Asthma, COPD, Systemic Lupus Erythematosus (SLE) Selective inhibition of PI3Kδ. nih.govmdpi.com
Neurology Neurodegenerative Diseases Inhibition of Tropomyosin receptor kinases (Trks). nih.govresearchgate.net
Infectious Diseases Bacterial and Viral Infections Antimicrobial activity, HIV reverse transcriptase inhibition. researchgate.netbme.hu

Q & A

What are the common synthetic methodologies for preparing pyrazolo[1,5-a]pyrimidin-5-ol derivatives, and how are they optimized for regioselectivity?

Basic:
this compound derivatives are typically synthesized via cyclocondensation of 3-aminopyrazoles with 1,3-dicarbonyl compounds or equivalents. For example, ultrasound-assisted reactions in aqueous media with KHSO₄ as a catalyst enhance reaction efficiency and yield . Solvent-free conditions and microwave-assisted protocols are also employed to reduce reaction times and improve regioselectivity .

Advanced:
Regioselective functionalization at position 7 can be achieved using Pd-catalyzed sequential arylation/alkynylation. PyBroP (bromotripyrrolidinophosphonium hexafluorophosphate) activates C–O bonds in intermediates like 7-substituted pyrazolo[1,5-a]pyrimidin-5-ones, enabling precise substitution . Computational modeling (e.g., DFT) aids in predicting regiochemical outcomes by analyzing steric and electronic effects at reactive sites .

How do structural modifications at positions 5 and 7 influence biological activity, and what experimental strategies validate these effects?

Basic:
Substituents at position 5 (e.g., carboxylates, aldehydes) and position 7 (electron-withdrawing/donating groups) modulate bioactivity. For example, chalcone-linked derivatives (e.g., compounds 6a–q ) show enhanced antitumor activity due to extended π-conjugation, validated via in vitro cytotoxicity assays against cancer cell lines .

Advanced:
Mechanistic studies combine SAR (structure-activity relationship) analysis with molecular docking. For instance, 5-(2-aminoethyl) substitutions improve binding to kinase active sites (e.g., CDK9, Pim-1), confirmed by crystallographic data and in silico docking scores . Fluorescence-based assays (e.g., BODIPY analogs) track cellular uptake and target engagement .

What analytical techniques are critical for characterizing this compound derivatives, and how are data contradictions resolved?

Basic:
Standard characterization includes 1^1H/13^13C NMR, HPLC, and HRMS. For example, 1^1H NMR coupling patterns distinguish between regioisomers at position 5 vs. 7 . Purity is confirmed via reverse-phase HPLC with diode-array detection .

Advanced:
X-ray crystallography resolves ambiguous NOE/ROESY data in crowded aromatic systems. Solid-state NMR and TD-DFT calculations correlate experimental UV/Vis spectra with electronic transitions, resolving discrepancies in Stokes shift measurements . Contradictions in solubility vs. bioactivity are addressed using Hansen solubility parameters and CoMFA (Comparative Molecular Field Analysis) .

How are computational tools integrated into the design and optimization of this compound-based therapeutics?

Basic:
Lipinski’s Rule of Five and SwissADME predict drug-likeness, while molecular docking (AutoDock Vina) screens for target affinity (e.g., 14-alpha demethylase, alkaline phosphatase) .

Advanced:
Free-energy perturbation (FEP) and QM/MM simulations optimize binding poses for kinase inhibitors (e.g., B-Raf, CDK2). ADMET predictions using ProTox-II identify hepatotoxicity risks, guiding scaffold prioritization .

What strategies address low aqueous solubility in this compound derivatives without compromising bioactivity?

Basic:
Pro-drug approaches (e.g., esterification of carboxylates) enhance solubility. Co-solvent systems (PEG-400/water) or micellar formulations improve in vitro assay compatibility .

Advanced:
Crystal engineering (e.g., co-crystallization with cyclodextrins) stabilizes high-energy polymorphs with improved dissolution rates. Nanoformulation (liposomes, polymeric nanoparticles) enhances bioavailability, validated via pharmacokinetic studies in murine models .

How are fluorophore-tagged this compound derivatives designed for real-time biological tracking?

Advanced:
Substitution at position 7 with BODIPY or coumarin derivatives enables fluorescence emission tunable across 450–650 nm. Quantum yield (ϕϕ) optimization involves solvent polarity adjustments (e.g., Δf calculations) and solid-state emission studies . Förster resonance energy transfer (FRET) assays validate target interactions in live-cell imaging .

What experimental and computational methods resolve contradictions between in vitro and in vivo efficacy data?

Advanced:
Metabolite identification (LC-MS/MS) and CYP450 inhibition assays explain pharmacokinetic discrepancies. PBPK (physiologically based pharmacokinetic) modeling bridges in vitro IC₅₀ values with in vivo efficacy, accounting for plasma protein binding and tissue penetration .

How are mechanistic studies conducted to elucidate reaction pathways in this compound synthesis?

Advanced:
Kinetic isotope effects (KIE) and trapping experiments identify rate-determining steps. Operando NMR monitors intermediates in one-pot reactions, while DFT calculations map energy profiles for cyclocondensation steps .

What are the best practices for synthesizing and handling air/moisture-sensitive intermediates?

Basic:
Use Schlenk lines for Pd-catalyzed couplings (e.g., Suzuki-Miyaura reactions). DIBAL-H reductions require anhydrous DCM and inert atmospheres .

Advanced:
In situ FTIR tracks reactive intermediates (e.g., Weinreb amides). Cryogenic quenching (-78°C) stabilizes transient species for characterization .

How do researchers validate the selectivity of this compound derivatives against off-target proteins?

Advanced:
Selectivity profiling via kinome-wide screening (e.g., Eurofins KinaseProfiler) identifies off-target inhibition. Covalent docking (CovDock) and hydrogen-deuterium exchange (HDX-MS) map binding site interactions to refine selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrazolo[1,5-a]pyrimidin-5-ol
Reactant of Route 2
Pyrazolo[1,5-a]pyrimidin-5-ol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.